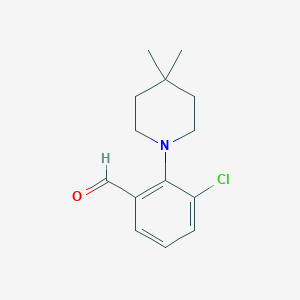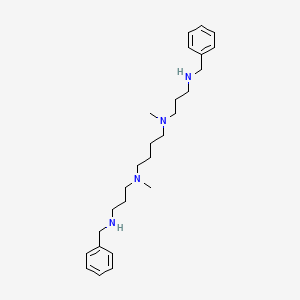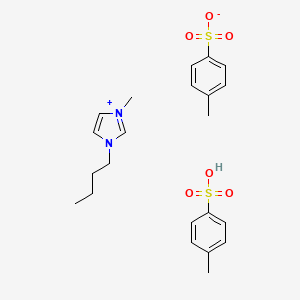
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 is a chemical compound with the molecular formula C27H34BF4P and a molecular weight of 476.34 g/mol . This compound is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion. It is primarily used in research settings and has various applications in chemistry and related fields.
準備方法
The synthesis of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 typically involves the reaction of (2-Phenylinden-3-yl)dicyclohexylphosphine with tetrafluoroboric acid. The reaction conditions often include a solvent such as dichloromethane and may require a catalyst to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
化学反応の分析
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonium ion is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
科学的研究の応用
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential biological and therapeutic effects .
類似化合物との比較
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 can be compared with other similar compounds, such as:
Triphenylphosphonium salts: These compounds have a similar phosphonium ion but with different substituents, leading to variations in their chemical and biological properties.
Tetraphenylphosphonium salts: These salts have four phenyl groups attached to the phosphonium ion, which can affect their reactivity and applications.
Cyclohexylphosphonium salts: These compounds have cyclohexyl groups attached to the phosphonium ion, similar to this compound, but with different additional substituents.
The uniqueness of this compound lies in its specific structure, which combines the phenylindenyl and dicyclohexyl groups, providing distinct chemical and biological properties.
特性
分子式 |
C27H34BF4P |
|---|---|
分子量 |
476.3 g/mol |
IUPAC名 |
dicyclohexyl-(2-phenyl-3H-inden-1-yl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C27H33P.BF4/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24;2-1(3,4)5/h1,4-5,10-14,19,23-24H,2-3,6-9,15-18,20H2;/q;-1/p+1 |
InChIキー |
MUPCFQYWJJGEBZ-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3=C(CC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)

![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)

![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
